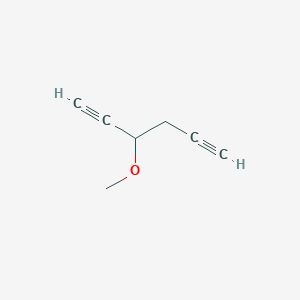
3-Methoxyhexa-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyhexa-1,5-diyne is an organic compound characterized by the presence of a methoxy group attached to a hexa-1,5-diyne backbone. This compound falls under the category of alkynes, which are hydrocarbons containing carbon-carbon triple bonds. The structure of this compound includes two triple bonds and a methoxy group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyhexa-1,5-diyne can be achieved through various methods. One common approach involves the coupling of terminal alkynes with appropriate methoxy-substituted precursors. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyhexa-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Scientific Research Applications
3-Methoxyhexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyhexa-1,5-diyne involves its interaction with molecular targets through its triple bonds and methoxy group. The compound can undergo cycloaddition reactions, forming reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Methylhexa-1,5-diyne: Similar structure but with a methyl group instead of a methoxy group.
Hexa-1,5-diyne: Lacks the methoxy group, making it less reactive in certain reactions.
3-Ethoxyhexa-1,5-diyne: Contains an ethoxy group, leading to different chemical properties.
Uniqueness
3-Methoxyhexa-1,5-diyne is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. The methoxy group also influences the compound’s solubility and interaction with other molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62131-89-9 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
3-methoxyhexa-1,5-diyne |
InChI |
InChI=1S/C7H8O/c1-4-6-7(5-2)8-3/h1-2,7H,6H2,3H3 |
InChI Key |
CSFKFEBXSSAUOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















